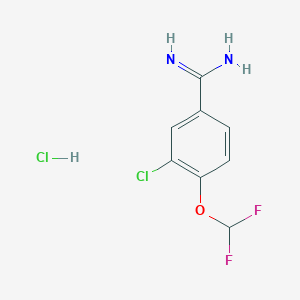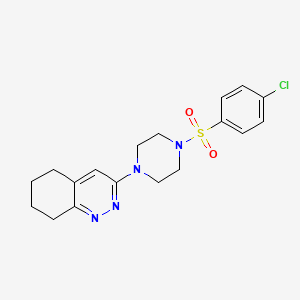
3-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a piperazine ring, a sulfonyl group, and a tetrahydrocinnoline moiety, making it a unique structure with diverse chemical properties.
Mechanism of Action
Target of Action
Compounds with similar structures, such as piperazine derivatives, have been found to interact with various targets, including the estrogen receptor beta .
Biochemical Pathways
For instance, indole derivatives, which share some structural similarities with the given compound, have been found to affect a wide range of biochemical pathways .
Pharmacokinetics
Piperazine derivatives, which share structural similarities with this compound, are known to modulate the pharmacokinetic properties of drug substances .
Biochemical Analysis
Biochemical Properties
The exact biochemical properties of 3-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline are not fully understood due to limited research. Compounds with similar structures, such as piperazine derivatives, have been found to interact with various enzymes and proteins . The nature of these interactions often involves binding to the active sites of enzymes or proteins, potentially influencing their function .
Cellular Effects
The cellular effects of this compound are yet to be fully elucidated. Related compounds have shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, some piperazine derivatives have demonstrated anti-inflammatory and anti-allergic activities, suggesting they may influence cellular processes related to these responses .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-studied. Related compounds have shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported. Studies on related compounds have shown that their effects can vary with different dosages, with potential threshold effects and toxic or adverse effects at high doses .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-documented. Related compounds can interact with transporters or binding proteins, influencing their localization or accumulation .
Subcellular Localization
The subcellular localization of this compound is not well-understood. Related compounds may be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline typically involves multiple steps. One common method includes the Hinsberg reaction, where sulfonyl chlorides react with piperazine derivatives . The reaction conditions often involve the use of organic solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperatures and pressures. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Common in organic synthesis, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
3-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-((4-Chlorophenyl)sulfonyl)piperazine: Shares the sulfonyl piperazine structure but lacks the tetrahydrocinnoline moiety.
5,6,7,8-Tetrahydrocinnoline: Contains the tetrahydrocinnoline structure but lacks the sulfonyl piperazine group.
Uniqueness
3-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline is unique due to its combined structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-5,6,7,8-tetrahydrocinnoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O2S/c19-15-5-7-16(8-6-15)26(24,25)23-11-9-22(10-12-23)18-13-14-3-1-2-4-17(14)20-21-18/h5-8,13H,1-4,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHLZSBDPQSVGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2451183.png)

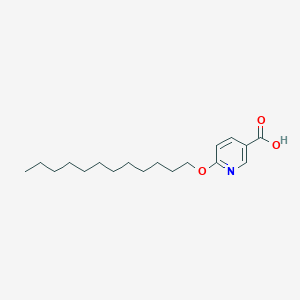
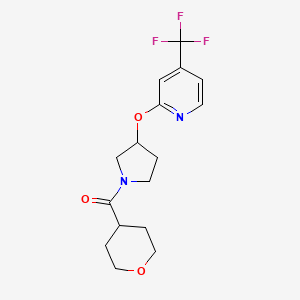
![ethyl N-[(benzyloxy)methanethioyl]carbamate](/img/structure/B2451190.png)
![2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2451191.png)
![4-cyano-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2451193.png)

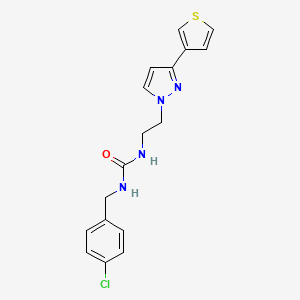

![1-{5-(Trifluoromethyl)-3-[3-(trifluoromethyl)phenyl]-2-pyridinyl}-1-ethanone](/img/structure/B2451200.png)

